Aizen Cathilon Red 6B

Catalog No.
S8106981
CAS No.
M.F
C24H30Cl2N2
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aizen Cathilon Red 6B

Product Name

Aizen Cathilon Red 6B

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride

Molecular Formula

C24H30Cl2N2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1

InChI Key

JQZWHMOVSQRYRN-UHFFFAOYSA-M

SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]

Aizen Cathilon Red 6B is a synthetic dye belonging to the class of cationic dyes, primarily utilized in the textile industry for dyeing acrylic fibers. Its chemical structure is characterized by the presence of a chlorinated ethyl group and a methine bridge, which contribute to its vibrant red color. The molecular formula for Aizen Cathilon Red 6B is C24H30Cl2N2C_{24}H_{30}Cl_{2}N_{2}, and it has a molecular weight of approximately 437.43 g/mol. This compound is known for its excellent lightfastness and stability under various dyeing conditions, making it a preferred choice for high-performance applications in textiles .

Typical of cationic dyes. It can react with anionic species in solution, which may lead to precipitation or changes in color intensity. Additionally, it can participate in nucleophilic substitution reactions due to the presence of reactive chlorine atoms. The dye's behavior in acidic or basic environments can also affect its solubility and reactivity, influencing the final coloration of the dyed materials .

Biologically, Aizen Cathilon Red 6B exhibits several effects that are important to consider. It has been noted that cationic dyes can be toxic to aquatic organisms, raising concerns about their environmental impact when released into water systems. In laboratory studies, exposure to Aizen Cathilon Red 6B has shown potential irritant effects on skin and eyes, necessitating careful handling during industrial applications. Furthermore, its interaction with microbial populations indicates that it may inhibit certain bacterial activities, which could affect wastewater treatment processes .

The synthesis of Aizen Cathilon Red 6B typically involves the condensation of specific aromatic amines with aldehydes or ketones under controlled conditions. The general synthetic pathway includes:

  • Formation of Intermediate Compounds: Reacting 2-methylstyryl chloride with an amine derivative.
  • Cyclization and Chlorination: Introducing chlorinated groups through electrophilic substitution.
  • Purification: Crystallization from suitable solvents to obtain the final product in pure form.

These steps ensure the production of a high-purity dye suitable for commercial use .

Aizen Cathilon Red 6B finds extensive applications primarily in:

  • Textile Dyeing: Particularly for acrylic fibers where vibrant colors and durability are required.
  • Printing Inks: Used in formulations for inkjet printing due to its solubility and colorfastness.
  • Cosmetic Products: Occasionally utilized in formulations where bright red hues are desired.

Its unique properties make it suitable for various industrial applications beyond textiles .

Studies on the interactions of Aizen Cathilon Red 6B with other compounds have revealed significant insights into its behavior in mixtures. The dye interacts with both cationic and anionic substances, leading to complex formation that can alter its color properties. Furthermore, its interactions with environmental factors such as pH and temperature significantly influence its stability and application performance .

Aizen Cathilon Red 6B shares similarities with several other cationic dyes but stands out due to its specific structural features and performance characteristics. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Basic Red 14C23H26ClN3C_{23}H_{26}ClN_{3}Known for high lightfastness; used in wool dyeing
Astrazon Red 6BC24H30Cl2N2C_{24}H_{30}Cl_{2}N_{2}Similar structure; used in various textile applications
Cationic Blue 3C21H25ClN2C_{21}H_{25}ClN_{2}Primarily used for nylon; different color spectrum
Cationic Yellow 21C22H25ClN2C_{22}H_{25}ClN_{2}Bright yellow shade; used extensively in printing

Aizen Cathilon Red 6B is unique due to its specific chlorinated structure that enhances stability and color intensity compared to other dyes within the same category .

Hydrogen Bond Acceptor Count

2

Exact Mass

416.1786044 g/mol

Monoisotopic Mass

416.1786044 g/mol

Heavy Atom Count

28

General Manufacturing Information

3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2024-01-05

Explore Compound Types